Cleroindicin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

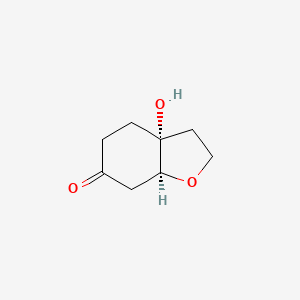

Cleroindicin C is a natural product found in Incarvillea mairei var. grandiflora, Incarvillea mairei, and other organisms . It contains total 24 bond(s); 12 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 ketone(s) (aliphatic), 1 hydroxyl group(s), 1 tertiary alcohol(s), 1 ether(s) (aliphatic), and 1 .

Synthesis Analysis

Enantioselective syntheses of all of the named chiral members of the cleroindicin family (C−F) are reported . This effort demonstrates the synthetic utility of a 2,4-dihydroxybenzaldehyde as a starting material for natural product synthesis through the use sequential o -quinone methide chemistry and diastereoselective dearomatization .Molecular Structure Analysis

The molecular formula of Cleroindicin C is C8H12O3 . The IUPAC name is (3 aR ,7 aS )-3 a -hydroxy-2,3,4,5,7,7 a -hexahydro-1-benzofuran-6-one .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Cleroindicin C include sequential o -quinone methide chemistry and diastereoselective dearomatization .Physical And Chemical Properties Analysis

Cleroindicin C has a molecular weight of 156.18 g/mol . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 0 rotatable bond count .Applications De Recherche Scientifique

Anticancer Potential

Cleroindicin C has been identified as one of the compounds in Clerodendrum species that may contribute to anticancer activity. The compound is involved in multiple signaling pathways, suggesting a complex mechanism of action against cancer cells . Further research could explore its efficacy and safety as a potential anticancer agent.

Antimicrobial Activity

Studies have indicated that Cleroindicin C exhibits inhibitory effects against various bacterial and fungal strains, such as Staphylococcus aureus and Candida albicans. This antimicrobial property makes it a candidate for developing new antibiotics or antifungal medications.

Cytotoxic Effects

Cleroindicin C has shown cytotoxic effects against different cancer cell lines, including human leukemia and colon cancer cells. Understanding its cytotoxic mechanisms could lead to the development of novel therapies for these cancers.

Antioxidant Properties

The compound has demonstrated free radical scavenging activity, which points to its potential role as an antioxidant. This activity is significant in the context of oxidative stress-related diseases and could be beneficial in developing treatments for such conditions.

Pharmacological Mechanism Elucidation

Virtual screening and network pharmacology studies have been conducted to investigate the pharmacological mechanisms of Clerodendrum species, including Cleroindicin C . These studies aim to construct compound-target-pathway biological networks to understand the compound’s action better.

Chemical Synthesis and Modification

Research has been directed towards the enantioselective total synthesis of chiral cleroindicins, including Cleroindicin C . This synthesis is crucial for studying the compound’s biological activities and for potential modifications to enhance its therapeutic properties.

In Vivo Studies

Future research directions include conducting in vivo studies to evaluate Cleroindicin C’s effectiveness and safety in animal models. These studies are essential steps before considering clinical trials and potential human therapeutic applications.

Orientations Futures

Catalytic asymmetric dearomatization is an emerging and dynamic research subject in asymmetric catalysis, which has received considerable attention in recent years . The direct transformations from readily available aromatic feedstocks to structurally diverse three-dimensional polycyclic molecules make catalytic asymmetric dearomatization reactions of broad interest for both organic synthesis and medicinal chemistry .

Mécanisme D'action

Target of Action

Cleroindicin C is a natural product derived from plants . .

Mode of Action

The mode of action of Cleroindicin C remains largely unknown. Preliminary studies suggest potential anti-tumor and anti-inflammatory properties. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Biochemical Pathways

It has been suggested that cleroindicin c may be involved in the catalytic asymmetric dearomatization process .

Result of Action

Some research suggests potential anti-tumor and anti-inflammatory properties. Further investigation is required to describe the molecular and cellular effects of Cleroindicin C’s action.

Propriétés

IUPAC Name |

(3aR,7aS)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBQZDMJIVJQLX-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOC2CC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(CCO[C@H]2CC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cleroindicin C | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-[(4-nitrophenyl)Methyl]-2-oxo-, (3aS,4S,6aR)-](/img/no-structure.png)

![Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct](/img/structure/B1149724.png)